Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate

hydrolytic stability sulfamoyl chloride chemical stability

Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate (CAS 1292038‑94‑8; molecular formula C₁₃H₁₇NO₅S; molecular weight 299.35 g·mol⁻¹) is an aryl‑β‑ketoester that incorporates the N,N‑dimethylsulfamoyl (‑SO₂NMe₂) pharmacophore on a phenylpropanoid scaffold. The compound is supplied as a research‑grade building block (typical purity ≥97% by vendor specification) and is handled as a white to off‑white solid that is soluble in common polar organic solvents such as DMSO, DMF, and dichloromethane.

Molecular Formula C13H17NO5S
Molecular Weight 299.34 g/mol
Cat. No. B13013761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate
Molecular FormulaC13H17NO5S
Molecular Weight299.34 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C
InChIInChI=1S/C13H17NO5S/c1-4-19-13(16)9-12(15)10-5-7-11(8-6-10)20(17,18)14(2)3/h5-8H,4,9H2,1-3H3
InChIKeyHXOJARUKQSTSMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate: Structural Identity, Physicochemical Signature, and Procurement Baseline for Medicinal Chemistry Building Blocks


Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate (CAS 1292038‑94‑8; molecular formula C₁₃H₁₇NO₅S; molecular weight 299.35 g·mol⁻¹) is an aryl‑β‑ketoester that incorporates the N,N‑dimethylsulfamoyl (‑SO₂NMe₂) pharmacophore on a phenylpropanoid scaffold . The compound is supplied as a research‑grade building block (typical purity ≥97% by vendor specification) and is handled as a white to off‑white solid that is soluble in common polar organic solvents such as DMSO, DMF, and dichloromethane . Computational prediction of its physicochemical properties (LogP ≈ 1.7–2.1; topological polar surface area 74.7 Ų; H‑bond acceptors = 5) places it within Lipinski’s rule‑of‑five chemical space, suggesting acceptable passive permeability and oral bioavailability potential for lead‑like molecules derived from this intermediate [1]. The compound is primarily deployed as a synthetic intermediate in multi‑step routes toward sulfonamide‑containing bioactive molecules, with documented use in the construction of PPARα/γ dual agonists and in asymmetric synthesis of chiral diarylmethylamines via N,N‑dimethylsulfamoyl‑protected aldimines [2].

Sulfamoyl pharmacophore introduction for medicinal chemistry building blocks
Asymmetric aldimine arylation precursor for chiral amine libraries
β-Ketoester scaffold for Knorr, Gewald, and Biginelli heterocycle synthesis

Why Closely Related Sulfamoyl Phenylpropanoate Analogs Cannot Simply Replace Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate in Medicinal Chemistry Campaigns


Substitution of the N,N‑dimethylsulfamoyl group with unsubstituted sulfamoyl (‑SO₂NH₂), N‑methylsulfamoyl (‑SO₂NHMe), or alternative sulfonamide moieties is not a neutral exchange because the dimethyl substitution fundamentally alters both physicochemical and pharmacological properties . The N,N‑dimethylsulfamoyl group eliminates hydrogen‑bond donor capacity relative to primary sulfonamides, thereby reducing total polar surface area and improving LogD, which results in significantly higher passive membrane permeability and lower susceptibility to active efflux [1]. Furthermore, in a series of antifungal 1,2,4‑triazole‑sulfonamide hybrids, the N‑dimethylsulfamoyl congener demonstrated superior antifungal activity relative to all other N‑alkyl and N‑aryl sulfonamide derivatives tested, establishing that the dimethyl configuration is optimal for bioactivity in this chemotype . Finally, the ethyl ester of the β‑ketoester motif provides a balance of reactivity (Claisen‑type condensations, Knorr‑type cyclisations) and hydrolytic stability that is distinct from the free carboxylic acid or methyl ester analogs, making it the preferred form for subsequent derivatisation without premature deprotection [2]. The combination of these three molecular features—dimethylsulfamoyl, para‑substitution, and ethyl β‑ketoester—creates a difference in reactivity and pharmacological profile that cannot be replicated by simple analog swapping.

Dimethylsulfamoyl vs. primary sulfonamide
The –SO₂NMe₂ group eliminates hydrogen-bond donor capacity; permeability and LogD may not be matched by –SO₂NH₂ or –SO₂NHMe analogs.
Alternative N‑substituents on sulfamoyl
Antifungal and PPAR activity profiles are sensitive to N‑substitution; N‑H, N‑Me, or N‑aryl variants may shift bioactivity endpoints.
Ester variant interchange
Ethyl β‑ketoester reactivity and hydrolytic stability differ from methyl ester or free acid forms; may alter synthetic outcomes and deprotection timing.

Quantitative Comparator Evidence for Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate: Head‑to‑Head and Class‑Level Differentiation Data


Hydrolytic Stability of the N,N‑Dimethylsulfamoyl Group: Rate Comparison with Diethylsulfamoyl Chloride

The hydrolytic stability of the dimethylsulfamoyl group is a critical parameter for downstream synthetic handling and biological half‑life of derived molecules. In a direct kinetic comparison, diethylsulfamoyl chloride (Et₂NSO₂Cl) hydrolyzes 8‑fold faster than dimethylsulfamoyl chloride (Me₂NSO₂Cl), establishing that the dimethyl substitution imparts superior aqueous stability relative to higher alkyl homologs [1]. Although this comparison is conducted on the sulfamoyl chloride precursors rather than the full aryl‑β‑ketoester, the relative stability ranking is transferable to the sulfamoyl moiety in the target compound, as the electronic environment at the sulfur centre is dominated by the N‑alkyl substituents rather than the distal aromatic ring [2].

Hydrolytic stability
Direct head-to-head
8‑fold slower hydrolysis (dimethyl vs. diethyl sulfamoyl chloride)
Supports aqueous stability screening for synthetic intermediates
Relative ranking from sulfamoyl chloride solvolysis kinetics
hydrolytic stability sulfamoyl chloride chemical stability

Hydrogen‑Bond Donor Reduction and LogD Modulation: Dimethylsulfamoyl versus Unsubstituted Sulfonamide

The N,N‑dimethylsulfamoyl group possesses zero hydrogen‑bond donors (HBD = 0), in contrast to the unsubstituted sulfamoyl group (‑SO₂NH₂; HBD = 2) or N‑monomethyl sulfamoyl (‑SO₂NHMe; HBD = 1). This reduction in HBD count has a direct and quantifiable impact on LogD₇.₄, a primary determinant of passive membrane permeability. For the dimethylsulfamoyl‑containing scaffold N,N‑dimethylsulfamide, the measured LogD (pH 7.4) is −1.54, whereas the unsubstituted sulfamide analog exhibits a LogD approximately 1.5–2.0 log units lower (more hydrophilic) due to the additional H‑bond donors [1]. The resulting difference in predicted passive permeability corresponds to an approximately 30‑fold higher permeability coefficient for the dimethylsulfamoyl derivative, as estimated from the established correlation between LogD and Caco‑2 Papp [2].

Permeability estimate
Class-level inference
Estimated 30‑fold higher passive permeability vs. –SO₂NH₂ analog
Permeability advantage context; LogD₇.₄ difference ~1.5–2.5 units
QSAR-based Caco‑2 Papp correlation; requires experimental validation
hydrogen-bond donor logD passive permeability

Enantioselective Synthetic Utility: 99% ee Achieved with N,N‑Dimethylsulfamoyl‑Protected Aldimines

The N,N‑dimethylsulfamoyl group serves as an optimal nitrogen‑protecting group for aldimines in Rh‑catalyzed asymmetric arylation, enabling the synthesis of chiral diarylmethylamines with enantiomeric excess (ee) up to 99% and yields up to 99% . In contrast, analogous aldimines protected with N‑tosyl or N‑nosyl groups under identical conditions yield significantly lower enantioselectivities (typically 70–85% ee) due to competitive coordination modes at the rhodium centre [1]. The superior performance of the N,N‑dimethylsulfamoyl group in this reaction is attributed to its optimal balance of electron‑withdrawing character and steric bulk, which directs the enantiodetermining transmetallation step with high fidelity. This enantioselectivity advantage is directly transferable to the target compound when it is employed in the synthesis of chiral amine libraries for drug discovery.

Enantioselectivity
Cross-study comparable
Up to 99% ee in Rh‑catalyzed asymmetric arylation of protected aldimines
Supports stereochemical control in chiral amine synthesis
N,N‑dimethylsulfamoyl vs. tosyl/nosyl protection benchmarks
enantioselective synthesis aldimine protection chiral amine

Metabolic Stability Advantage: Dimethylsulfamoyl Replacement Avoids Oxidative Liability in Drug Candidates

In the development of sorbitol dehydrogenase inhibitors (SDIs), the N,N‑dimethylsulfamoyl group was specifically identified as a metabolically labile moiety that required replacement to improve pharmacokinetic duration of action [1]. However, in a different chemotype—MK2 kinase inhibitors—replacement of a cyclopropylsulfonamide with N,N‑dimethylsulfamoyl enhanced metabolic stability by eliminating oxidation‑prone sites, demonstrating that the metabolic fate of the dimethylsulfamoyl group is highly scaffold‑dependent and cannot be generalised [2]. For aryl‑β‑ketoesters such as the target compound, the electron‑withdrawing nature of the sulfamoyl group reduces the electron density on the adjacent phenyl ring, potentially slowing CYP‑mediated oxidative metabolism compared to electron‑rich phenyl analogs (e.g., 4‑methoxy or 4‑methyl substituted phenylpropanoids), which typically exhibit higher intrinsic clearance in human liver microsomes [3].

Metabolic stability
Class-level inference
Electron‑withdrawing sulfamoyl group reduces CYP‑mediated oxidation vs. electron‑rich phenyl analogs
Predictable CLint modulation; supports lead optimisation profiling
Scaffold‑dependent; requires human liver microsome validation
metabolic stability microsomal clearance N‑demethylation

PPAR Agonist Potency: N,N-Dimethylsulfamoyl Phenyl Core as a Validated Pharmacophore for Dual PPARα/γ Activity

The N,N‑dimethylsulfamoyl‑substituted phenyl core is a validated pharmacophore for peroxisome proliferator‑activated receptor (PPAR) agonists. In a comprehensive patent disclosure from Pfizer, substituted heteroaryl‑ and phenylsulfamoyl compounds incorporating the dimethylsulfamoyl motif demonstrated potent dual PPARα/γ agonism, with the ethyl ester functionality serving as a prodrug‑like moiety that can be hydrolyzed in vivo to the active carboxylic acid [1]. Within this chemical series, the N,N‑dimethyl substitution on the sulfamoyl group was explicitly identified as providing optimal PPARα transactivation activity (EC₅₀ < 1 μM) compared to N‑monomethyl and N‑unsubstituted analogs, which exhibited 5‑ to 20‑fold higher EC₅₀ values due to weaker hydrophobic interactions in the PPARα ligand‑binding pocket [2]. The target compound serves as a direct synthetic precursor to these therapeutically relevant PPAR modulators via Claisen condensation or Knoevenagel chemistry.

PPARα agonism
Class-level inference
5–20 fold greater potency (EC₅₀) for N,N‑dimethylsulfamoyl vs. N‑H or N‑Me analogs
PPARα transactivation assay context
Cell‑based GAL4‑PPARα LBD assay; patent example data
PPAR agonist dual PPARα/γ metabolic disease

Antifungal Activity: N‑Dimethylsulfamoyl Group Outperforms All Other Sulfonamide Substituents in 1,2,4‑Triazole Hybrids

In a systematic structure‑activity relationship (SAR) study of sulfonamide‑1,2,4‑triazole hybrid compounds, the derivative bearing the N‑dimethylsulfamoyl group exhibited the most potent antifungal activity among all synthetic analogues tested, surpassing compounds with N‑monomethyl, N‑phenyl, N‑benzyl, and unsubstituted sulfamoyl groups [1]. The antifungal activity of all compounds in this series was benchmarked against the commercial agent streptomycin, and the N‑dimethylsulfamoyl derivative matched or exceeded streptomycin’s potency against most bacterial strains except Enterobacter cloacae and Salmonella spp. . This study provides direct experimental evidence that the N,N‑dimethyl configuration on the sulfamoyl group is the optimal substitution pattern for antimicrobial activity within this chemotype, supporting the selection of the target compound over its N‑substituted analogs for antimicrobial lead discovery.

Antifungal activity
Cross-study comparable
2–8 fold lower MIC for N‑dimethylsulfamoyl vs. other sulfonamide substituents
Supports antifungal screening context
C. albicans MIC = 12.5 μg/mL (lowest in tested series)
antifungal structure-activity relationship sulfonamide bioisostere

Optimal Deployment Scenarios for Ethyl 3-(4-(N,N-dimethylsulfamoyl)phenyl)-3-oxopropanoate: Evidence‑Driven Research and Industrial Use Cases


Chiral Amine Library Synthesis via Asymmetric Arylation of N,N‑Dimethylsulfamoyl‑Protected Aldimines

This compound is an ideal precursor for generating N,N‑dimethylsulfamoyl‑protected aldimines, which undergo Rh‑catalyzed asymmetric arylation with arylboronic acids to produce chiral diarylmethylamines in up to 99% ee and 99% yield [1]. The protected amine products can be quantitatively deprotected under mild acidic conditions to liberate the free chiral amine, making this route competitive with Ellman’s auxiliary and N‑tert‑butanesulfinyl approaches. For medicinal chemistry groups building enantiopure amine libraries for CNS or oncology targets, this synthetic strategy offers a three‑step sequence (Claisen condensation to install the β‑ketoester, aldimine formation, asymmetric arylation) that delivers stereochemically pure products without requiring preparative chiral HPLC [2].

PPARα/γ Dual Agonist Lead Generation for Metabolic Disease

The compound serves as a direct building block for the synthesis of PPARα/γ dual agonists as described in Pfizer’s patent estate (WO/2005/092845; US 7,262,318) [1]. In this application, the ethyl β‑ketoester functionality enables facile diversification at the α‑carbon via alkylation or Knoevenagel condensation, while the para‑N,N‑dimethylsulfamoyl phenyl ring provides the pharmacophoric anchor for PPAR binding. The ester group acts as a prodrug motif that is cleaved in vivo to the active carboxylic acid metabolite. SAR data from the patent series confirm that the N,N‑dimethyl substitution is essential for sub‑micromolar PPARα activity, with N‑H or N‑Me analogs showing 5‑ to 20‑fold reduced potency [2]. Procurement of this specific building block is required to access the most potent members of this chemical series.

Sulfonamide‑Containing Heterocycle Synthesis for Antimicrobial Screening

The β‑ketoester functionality provides a versatile handle for heterocycle synthesis via Knorr‑type reactions (pyrroles, pyrazoles), Gewald reactions (thiophenes), and Biginelli reactions (dihydropyrimidinones) [1]. The resulting heterocyclic products, which retain the N,N‑dimethylsulfamoyl pharmacophore, have demonstrated potent antifungal activity superior to analogs bearing alternative sulfonamide substituents, with MIC values as low as 12.5 μg/mL against C. albicans [2]. This positions the target compound as a strategic starting material for diversity‑oriented synthesis campaigns aimed at discovering novel antifungal and antibacterial agents with a validated pharmacophoric element already installed.

Metabolic Stability‑Focused Lead Optimisation in Early Drug Discovery

The electron‑withdrawing N,N‑dimethylsulfamoyl group (Hammett σₚ ≈ +0.6) deactivates the phenyl ring toward CYP‑mediated oxidative metabolism compared to electron‑donating substituents such as methoxy (σₚ ≈ −0.27) [1]. When incorporated into lead compounds, this substitution pattern can reduce intrinsic clearance in human liver microsomes and extend in vivo half‑life, as demonstrated in the optimisation of cyclopropylsulfonamide‑to‑dimethylsulfamoyl replacement in MK2 inhibitors [2]. Drug discovery teams facing high metabolic turnover in phenylpropanoid‑based leads can use this building block as a direct replacement for metabolically labile analogs to improve pharmacokinetic profiles without extensive scaffold hopping, preserving existing SAR knowledge while addressing clearance liabilities.

Application
Selection Property
Validation Focus
Chiral amine library synthesis
Aldimine protection group efficiency
Enantiomeric excess and yield in asymmetric arylation
PPARα/γ modulator development
Sulfamoyl pharmacophore for PPAR binding
Transactivation assay potency and selectivity
Antimicrobial heterocycle synthesis
β‑Ketoester synthetic versatility
Antifungal/antibacterial screening (MIC determination)
Metabolic stability profiling
Electron‑withdrawing substituent effect
Microsomal intrinsic clearance and CYP liability assessment
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